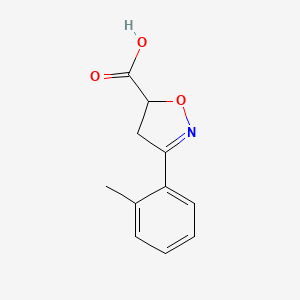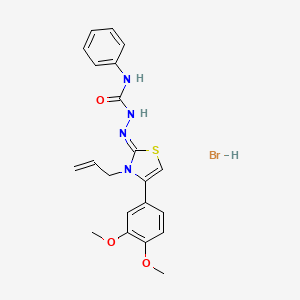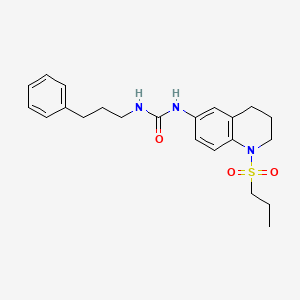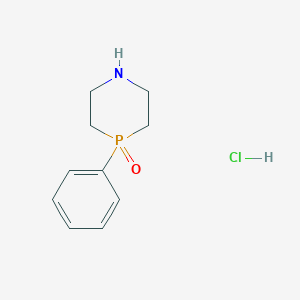
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid” is a complex organic molecule. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The “o-Tolyl” indicates an ortho-tolyl group, which is a functional group consisting of a toluene with a substituent in the ortho position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through various organic reactions. For example, tolyl groups are often introduced into compounds through Williamson etherification or C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound would be based on the isoxazole ring, with a carboxylic acid group (-COOH) and an ortho-tolyl group attached. The exact structure would depend on the positions of these groups on the isoxazole ring .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. Isoxazoles can participate in various chemical reactions, often involving the nitrogen and oxygen atoms in the ring . The carboxylic acid group could be involved in acid-base reactions, and the tolyl group could participate in reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with isoxazole rings often have moderate to high polarity and may have the ability to form hydrogen bonds . The presence of the carboxylic acid group would likely make the compound acidic .Wissenschaftliche Forschungsanwendungen
Synthesis and Rearrangement Applications
3-(o-Tolyl)-4,5-dihydroisoxazole-5-carboxylic acid and its derivatives are involved in various synthesis and rearrangement processes, demonstrating their importance in organic chemistry. For instance, these compounds undergo mononuclear heterocyclic rearrangement, transforming into 3,4-substituted 1,2,5-oxadiazoles through the action of aqueous KOH. This transformation highlights the potential of these compounds in creating complex heterocyclic structures, which are essential in pharmaceutical chemistry and materials science (Potkin et al., 2012).
Catalytic Activity and Pharmaceutical Applications
Furthermore, the synthesis of hydroxybenzaldehyde derivatives containing an isoxazole heteroring from 5-Phenyl(p-tolyl)isoxazole-3-carboxylic acids showcases another facet of their application. These derivatives, upon further reaction, yield compounds with potential in the pharmaceutical industry due to their structural complexity and functionality (Potkin et al., 2012).
Antitumor Activity
The antitumor activity of isoxazolyl- and isothiazolylcarbamides, synthesized from accessible 5-phenyl(p-tolyl)isoxazol-3-carboxylic acids, is noteworthy. These compounds, through a series of cascade transformations, demonstrate high antitumor efficacy and the ability to enhance the effect of cytostatic drugs, indicating a promising avenue for cancer therapy research (Potkin et al., 2014).
Green Chemistry Applications
In addition, the green synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones using salicylic acid as a catalyst in water medium presents an environmentally friendly approach to synthesizing these compounds. This method emphasizes the role of isoxazoles in sustainable chemistry and their potential in developing green synthetic pathways (Mosallanezhad and Kiyani, 2019).
Wirkmechanismus
Target of Action
It’s structurally related to the compound 4-methoxyphenethyl (e)-3-(o-tolyl)acrylate, which has been reported to show higher α-glucosidase inhibition activity than the standard drug acarbose . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and inhibiting this enzyme can help manage blood sugar levels, particularly in the context of diabetes.
Mode of Action
Based on its structural similarity to 4-methoxyphenethyl (e)-3-(o-tolyl)acrylate, it may interact with α-glucosidase, inhibiting its activity and thus slowing the breakdown of carbohydrates . This interaction could result in a decrease in postprandial hyperglycemia.
Biochemical Pathways
If it acts as an α-glucosidase inhibitor like its structurally related compound, it would affect the carbohydrate digestion pathway by slowing the breakdown of complex carbohydrates into simple sugars . This could lead to a decrease in postprandial blood glucose levels, which could be beneficial in managing diabetes.
Result of Action
If it acts as an α-glucosidase inhibitor, it could potentially reduce postprandial blood glucose levels, which could be beneficial in managing diabetes .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-4-2-3-5-8(7)9-6-10(11(13)14)15-12-9/h2-5,10H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUIIQKRAPDXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Fluoro-3-[[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2930640.png)
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-5-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2930641.png)
![(E)-3-(furan-2-yl)-1-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2930642.png)

![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B2930645.png)




![2-((4-(2-fluorobenzyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2930653.png)

![3-(3-Methylphenyl)sulfonyl-1-(3-pyridinylmethylideneamino)-2-pyrrolo[3,2-b]quinoxalinamine](/img/structure/B2930657.png)
![3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2930659.png)
